molecular formula C19H11Cl2F3N2OS B2682495 4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide CAS No. 338407-33-3

4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide

Cat. No.: B2682495
CAS No.: 338407-33-3
M. Wt: 443.27
InChI Key: AHBXAUJARCHFCX-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide” is a derivative of trifluoromethylpyridine (TFMP) . TFMP and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis pathway for “this compound” is not explicitly mentioned in the search results.


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The specific molecular structure of “this compound” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are typically characterized by the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The specific chemical reactions involving “this compound” are not explicitly mentioned in the search results.


Physical and Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results.

Scientific Research Applications

Hedgehog Signaling Pathway Inhibition

"2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide" (GDC-0449, vismodegib) is a potent inhibitor of the Hedgehog signaling pathway, showing significant implications for clinical development in treating conditions related to this pathway, such as certain cancers. The study on rats and dogs has demonstrated extensive metabolism and disposition profiles, providing a unique metabolic pathway via pyridine ring opening, which could be relevant for understanding the metabolism and therapeutic potential of structurally related compounds like "4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide" (Qin Yue et al., 2011).

Material Science and High Refractive Index Materials

Research involving thiophenyl-substituted benzidines, such as "2,2′-Bis(thiophenyl)benzidine" and "2,2′-bis(4-chlorothiophenyl)benzidine," has led to the development of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. This indicates potential applications of structurally related compounds in creating materials with desirable optical and mechanical properties for various technological applications (P. Tapaswi et al., 2015).

Antimicrobial Activity

Studies on new chemical derivatives, such as "2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones," have shown antimicrobial activity, suggesting that related compounds may also possess valuable biological activities that could be applied in developing new antimicrobial agents (G. Naganagowda et al., 2011).

Heavy Metal Ion Adsorption

Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings have been synthesized and utilized for heavy metal ion adsorption from aqueous solutions. This highlights the potential use of related chemical structures in environmental remediation and the purification of water sources from heavy metal contamination (L. Ravikumar et al., 2011).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific mechanism of action of “4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide” is not explicitly mentioned in the search results.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The specific future directions for “4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide” are not explicitly mentioned in the search results.

Properties

IUPAC Name

4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N2OS/c20-13-7-5-11(6-8-13)17(27)26-15-3-1-2-4-16(15)28-18-14(21)9-12(10-25-18)19(22,23)24/h1-10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXAUJARCHFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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